N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-)
Overview
Description
N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) is a cyclic peptide compound composed of N-methylated amino acids. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The cyclic nature of the peptide imparts stability and resistance to enzymatic degradation, making it an attractive candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin support. The N-methylation of specific amino acids is achieved using methylating agents such as methyl iodide or dimethyl sulfate. After the assembly of the linear peptide chain, cyclization is induced by removing the protecting groups and cleaving the peptide from the resin. The cyclization reaction is often facilitated by using coupling reagents like HATU or EDC in the presence of a base such as DIPEA.
Industrial Production Methods
Industrial production of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product. Additionally, advancements in peptide synthesis technology have enabled the efficient production of cyclic peptides with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the peptide.
Substitution: The peptide can participate in substitution reactions where specific functional groups are replaced with others, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dichloromethane, and triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the peptide, and substituted analogs with modified functional groups.
Scientific Research Applications
N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) has a wide range of scientific research applications:
Chemistry: The compound is used as a model system for studying peptide cyclization and conformational analysis. It also serves as a building block for the synthesis of more complex cyclic peptides.
Biology: In biological research, the compound is investigated for its potential as a scaffold for drug design and delivery. Its stability and resistance to enzymatic degradation make it a promising candidate for developing peptide-based therapeutics.
Medicine: The compound is explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Its unique structure allows for the design of peptides with specific biological activities.
Industry: In the industrial sector, N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) is used in the development of novel materials, such as hydrogels and nanomaterials, due to its self-assembling properties.
Mechanism of Action
The mechanism of action of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) involves its interaction with specific molecular targets and pathways. The cyclic structure of the peptide allows it to bind to target proteins with high affinity and specificity. The N-methylation of amino acids enhances its stability and bioavailability. The compound can modulate various biological pathways, including signal transduction, enzyme inhibition, and receptor binding, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Phe-Pro): A cyclic dipeptide with similar structural properties but different biological activities.
Cyclo(Leu-Pro): Another cyclic dipeptide with distinct conformational and functional characteristics.
Cyclo(Val-Pro): A cyclic dipeptide known for its unique self-assembling properties.
Uniqueness
N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) stands out due to its N-methylation, which imparts enhanced stability and resistance to enzymatic degradation. This feature makes it a valuable compound for developing peptide-based therapeutics and materials with specific properties.
Properties
IUPAC Name |
(3S,6S,9S,12S)-6,12-dibenzyl-3-[(2S)-butan-2-yl]-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37)/t21-,24-,25-,26-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGZTOMXQSOTKE-SJSXQSQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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